molecular formula C35H43N7O5 B13442116 ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Cat. No.: B13442116
M. Wt: 641.8 g/mol
InChI Key: QQKCTVSOSHEUDK-UHFFFAOYSA-N
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Description

Ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate involves multiple steps, typically starting with the preparation of the benzimidazole core. This is followed by the introduction of the anilino group and the subsequent attachment of the pyridin-2-ylamino and propanoate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can modify the compound’s structure, affecting its reactivity and stability.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of analogs with different functional groups.

Scientific Research Applications

Ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a therapeutic agent.

    Medicine: It may be investigated for its pharmacological properties and potential use in drug development.

    Industry: The compound can be utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with different applications.

    Methyl butyrate: Another ester with distinct properties and uses.

    Isopropyl butyrate: Similar in structure but with different functional groups.

Uniqueness

Ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is unique due to its complex structure, which imparts specific reactivity and potential applications that are not shared by simpler esters. Its multifunctional nature allows for diverse interactions and applications in various scientific fields.

Properties

Molecular Formula

C35H43N7O5

Molecular Weight

641.8 g/mol

IUPAC Name

ethyl 3-[[2-[[4-[(Z)-N'-heptan-2-yloxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C35H43N7O5/c1-5-7-8-11-24(3)47-35(45)40-33(36)25-13-16-27(17-14-25)38-23-31-39-28-22-26(15-18-29(28)41(31)4)34(44)42(21-19-32(43)46-6-2)30-12-9-10-20-37-30/h9-10,12-18,20,22,24,38H,5-8,11,19,21,23H2,1-4H3,(H2,36,40,45)

InChI Key

QQKCTVSOSHEUDK-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC(C)OC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N

Canonical SMILES

CCCCCC(C)OC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N

Origin of Product

United States

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